2-(Chloromethyl)-1-isopentyl-benzimidazole-5-carbonitrile
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Overview
Description
2-(Chloromethyl)-1-isopentyl-benzimidazole-5-carbonitrile is an organic compound with a complex structure that includes a benzoimidazole core, a chloromethyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1-isopentyl-benzimidazole-5-carbonitrile typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-1-isopentyl-benzimidazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The chloromethyl group can be substituted with other nucleophiles, resulting in a wide range of products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoimidazole derivatives with different functional groups, while substitution reactions can produce a variety of substituted benzoimidazoles .
Scientific Research Applications
2-(Chloromethyl)-1-isopentyl-benzimidazole-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-1-isopentyl-benzimidazole-5-carbonitrile involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The carbonitrile group may also play a role in the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-chloromethyl-1H-benzoimidazole: Lacks the 3-methyl-butyl group and carbonitrile group.
1-(3-methyl-butyl)-1H-benzoimidazole: Lacks the chloromethyl and carbonitrile groups.
5-cyano-1H-benzoimidazole: Lacks the chloromethyl and 3-methyl-butyl groups.
Uniqueness
2-(Chloromethyl)-1-isopentyl-benzimidazole-5-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H16ClN3 |
---|---|
Molecular Weight |
261.75 g/mol |
IUPAC Name |
2-(chloromethyl)-1-(3-methylbutyl)benzimidazole-5-carbonitrile |
InChI |
InChI=1S/C14H16ClN3/c1-10(2)5-6-18-13-4-3-11(9-16)7-12(13)17-14(18)8-15/h3-4,7,10H,5-6,8H2,1-2H3 |
InChI Key |
DXGKVRHHXAAGBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)C#N)N=C1CCl |
Origin of Product |
United States |
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